molecular formula C18H34O2 B12056353 (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid

Cat. No.: B12056353
M. Wt: 289.41 g/mol
InChI Key: ZQPPMHVWECSIRJ-ZNACGWQSSA-N
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Description

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid is a high-purity, isotopically labeled analog of oleic acid, a monounsaturated omega-9 fatty acid that is the most abundant fatty acid in nature . This compound, where seven carbon atoms (positions 1, 2, 3, 7, 8, 9, and 10) are replaced with the stable carbon-13 (13C) isotope, is an essential tool for tracing metabolic pathways. Oleic acid itself is a central molecule in lipid biology, serving as a major component of animal fats, vegetable oils (comprising up to 70% of olive oil), and human adipose tissue . Its primary biosynthetic pathway involves the desaturation of stearic acid by the enzyme stearoyl-CoA 9-desaturase . In research applications, this 13C7-labeled tracer is critical for advanced in vitro and in vivo studies. It enables precise investigation of the biosynthesis of unsaturated fatty acids, fatty acid metabolism and beta-oxidation, and the complex mechanisms of lipid uptake, transport, and storage . The specific labeling pattern allows researchers to track the incorporation of the fatty acid into complex lipids like triglycerides (e.g., triolein) and phospholipids, and to monitor its breakdown, providing detailed insights into cellular energy production and lipid dynamics . By using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), scientists can accurately quantify and trace the metabolic fate of this compound, making it invaluable for lipidomics, metabolic disorder research, and studies on obesity and related health conditions . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C18H34O2

Molecular Weight

289.41 g/mol

IUPAC Name

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1,11+1,12+1,16+1,17+1,18+1

InChI Key

ZQPPMHVWECSIRJ-ZNACGWQSSA-N

Isomeric SMILES

CCCCCCCC/[13CH]=[13CH]\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Precursor Selection and Isotopic Enrichment

The incorporation of carbon-13 into the oleic acid backbone necessitates the use of isotopically labeled precursors. As demonstrated in the synthesis of docosahexaenoic acid (DHA) analogs, 13C-labeled propargyl alcohol and pentynol derivatives serve as critical building blocks. For (Z)-octadec-9-enoic acid, the labeling pattern at positions 1,2,3,7,8,9,10 requires a combination of linear chain elongation and selective hydrogenation to preserve the cis (Z) configuration.

Organic Synthesis Pathways

A 13-step synthetic route, adapted from methods used for 13C-DHA, provides a framework for constructing the labeled oleic acid derivative:

  • Tosylation of 2-pentyn-1-ol : Reaction with tosyl chloride (TsCl) in the presence of potassium hydroxide yields a tosylate intermediate (60–68% yield).

  • Copper-catalyzed coupling : Propargyl alcohol is coupled using CuI, K₂CO₃, and tetrabutylammonium iodide (TBAI) to extend the carbon chain (93–99% yield).

  • Iterative alkyne elongation : Sequential coupling with propargyl bromide derivatives builds the 18-carbon skeleton, with isotopic labels introduced at specific positions via 13C-labeled propargyl alcohol.

  • Selective hydrogenation : Lindlar’s catalyst ensures partial hydrogenation of alkynes to cis-alkenes, critical for maintaining the Z configuration at C9.

  • Ester hydrolysis : Lithium hydroxide (LiOH) cleaves methyl esters to yield the free carboxylic acid (75–85% yield).

Step-by-Step Synthesis and Optimization

Tosylation and Initial Coupling (Steps 1–3)

The synthesis begins with 2-pentyn-1-ol (Formula 1), which undergoes tosylation to produce Formula 2 (Fig. 1). This intermediate reacts with propargyl alcohol under Ullmann coupling conditions, forming a terminal alkyne (Formula 3). Key parameters include:

  • Temperature : 60–80°C for optimal reaction kinetics.

  • Catalyst load : 10 mol% CuI minimizes side reactions.

StepReagentsConditionsYield
1TsCl, KOH0°C, 2 h60–68%
2Propargyl alcohol, CuI80°C, 12 h93–99%

Chain Elongation and Isotope Incorporation (Steps 4–9)

Subsequent couplings introduce 13C labels at positions 7,8,9,10 using 13C-enriched propargyl alcohol. Bromide intermediates (e.g., Formula 4, 6, 8) facilitate iterative alkyne additions, with yields ranging from 45–62% per step. Critical challenges include:

  • Isotopic purity : Use of >99% 13C-labeled reagents to avoid dilution.

  • Steric hindrance : Bulky substituents necessitate prolonged reaction times (24–48 h).

Hydrogenation and Final Hydrolysis (Steps 10–13)

Partial hydrogenation with Lindlar’s catalyst (palladium on calcium carbonate, poisoned with quinoline) selectively reduces alkynes to cis-alkenes (Formula 10 → Formula 13). Final saponification with LiOH in tetrahydrofuran (THF)/water (3:1) affords the target compound.

Characterization and Quality Control

NMR Spectroscopy

1H and 13C NMR confirm the structure and isotopic enrichment. Key signals include:

  • δ 5.35 ppm : Olefinic protons (Z configuration, J = 10.2 Hz).

  • δ 174.2 ppm : Carboxylic acid carbon (13C-labeled).

LC-MS Analysis

High-resolution LC-MS validates molecular weight (289.41 g/mol) and isotopic distribution (Fig. 2). A representative chromatogram shows a single peak at retention time 8.7 min, with mass-to-charge (m/z) 289.41 [M-H]⁻.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace impurities in 13C precursors can reduce isotopic enrichment. Solutions include:

  • Distillation/purification : Pre-reaction purification of labeled reagents.

  • Closed-system synthesis : Minimize exposure to atmospheric CO₂.

Stereochemical Integrity

Competitive trans-hydrogenation is avoided by:

  • Catalyst selection : Lindlar’s catalyst over palladium-on-carbon.

  • Reaction monitoring : In situ FTIR to track alkyne consumption.

Applications in Metabolic Studies

The compound’s 13C labels enable precise tracking in lipid metabolism. Studies using analogous tracers demonstrate:

  • Hepatic VLDL assembly : 13C incorporation into apolipoprotein B-100.

  • Adipose tissue uptake : Quantification of fatty acid oxidation rates via GC-MS .

Chemical Reactions Analysis

Scientific Research Applications

Nutritional Research

Oleic acid is widely studied for its health benefits, particularly in relation to cardiovascular health. Research has shown that diets rich in oleic acid can lead to improved lipid profiles and reduced inflammation.

  • Case Study : A study published in the American Journal of Clinical Nutrition demonstrated that substituting saturated fats with oleic acid resulted in lower LDL cholesterol levels and improved HDL cholesterol levels in participants .

Biochemical Studies

The stable isotope labeling of oleic acid allows researchers to trace metabolic pathways and study lipid metabolism in various biological systems.

  • Application : The incorporation of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid in cell culture studies enables scientists to understand how fatty acids influence cellular processes such as membrane fluidity and signaling pathways.

Pharmaceutical Development

Oleic acid is often used as a solvent and emulsifier in drug formulations. Its ability to enhance the solubility of hydrophobic drugs makes it valuable in pharmaceutical applications.

  • Example : Oleic acid has been incorporated into lipid-based drug delivery systems to improve the bioavailability of poorly soluble medications .

Food Industry

In the food industry, oleic acid is recognized for its role in improving the stability and shelf-life of food products. It is commonly found in olive oil and other vegetable oils.

  • Usage : The addition of oleic acid to food products can enhance flavor stability and reduce rancidity due to its antioxidant properties .

Cosmetic Formulations

The emollient properties of oleic acid make it a popular ingredient in cosmetic products. It helps to moisturize and improve skin texture.

  • Case Study : Several cosmetic formulations have been developed using oleic acid as a key component for its skin-conditioning benefits .

Industrial Applications

Oleic acid is used in various industrial applications including the production of surfactants and lubricants.

  • Application : In the manufacturing of soaps and detergents, oleic acid serves as a key ingredient due to its surfactant properties .

Mechanism of Action

The mechanism of action of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of signaling molecules that regulate various physiological processes . The molecular targets include enzymes involved in fatty acid metabolism and pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Saturated and Unsaturated Fatty Acids

Oleic acid and its isotopic variant are structurally compared to other fatty acids based on chain length, degree of unsaturation, and isomerism (Table 1).

Table 1: Structural and Physical Properties of Selected Fatty Acids

Compound Name IUPAC Name Chain Length Double Bonds Melting Point (°C) Molecular Weight (g/mol) Key References
Oleic acid (Z)-octadec-9-enoic acid C18 1 (cis) 13 282.46
Stearic acid Octadecanoic acid C18 0 69 284.48
Elaidic acid (E)-octadec-9-enoic acid C18 1 (trans) 44 282.46
Linoleic acid (9Z,12Z)-octadeca-9,12-dienoic acid C18 2 (cis) -5 280.45
Palmitoleic acid (Z)-hexadec-9-enoic acid C16 1 (cis) 0 254.41

Key Observations:

  • Saturation vs. Melting Point: Saturated stearic acid (C18:0) has a significantly higher melting point (69°C) than monounsaturated oleic acid (13°C) or polyunsaturated linoleic acid (-5°C) due to reduced molecular packing efficiency in unsaturated chains .
  • Cis-Trans Isomerism : The trans isomer (elaidic acid) exhibits a higher melting point (44°C) than its cis counterpart (oleic acid), reflecting differences in molecular geometry and intermolecular interactions .
  • Chain Length : Palmitoleic acid (C16:1) has a lower molecular weight and melting point than oleic acid (C18:1), demonstrating the impact of carbon chain length on physical properties .
Isotopic Variants

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid is part of a broader class of isotopically labeled fatty acids used in tracer studies (Table 2).

Table 2: Isotopic Variants of Oleic Acid

Compound Name Isotopic Labeling CAS Number Applications References
Oleic acid-1,2,3,7,8,9,10-13C7 13C at positions 1,2,3,7,8,9,10 1173097-64-7 Metabolic flux analysis, lipid oxidation studies
(9Z)-(1-13C)octadec-9-enoic acid 13C at position 1 82005-44-5 Isotope dilution mass spectrometry

Functional Distinctions:

  • The 13C7-labeled variant enables multi-position isotopic tracing, critical for studying lipid oxidation dynamics (e.g., in dried algae or cheese maturation) .
  • Single 13C-labeled analogs are used in quantitative GC-MS to assess fatty acid distribution in biological matrices .
Role in Oxidation and Food Chemistry
  • Oxidation Markers: (Z)-octadec-9-enoic acid is a key indicator of lipid oxidation in stored walnuts and dried algae, with its isotopic form allowing precise quantification of degradation pathways .
  • Precursor to Aroma Compounds: In cheese maturation, non-labeled oleic acid serves as a precursor to volatile aldehydes and ketones, though its isotopic variant could trace enzymatic lipolysis in real-time .

Biological Activity

(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid, commonly known as oleic acid with stable isotopes, is a monounsaturated fatty acid that plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, health effects, and potential applications in functional foods and therapeutics.

  • Chemical Formula : C18H34O2
  • Molecular Weight : 282.46 g/mol
  • CAS Number : 112-80-1

Oleic acid is characterized by a double bond at the ninth carbon from the methyl end of the fatty acid chain. The presence of stable isotopes in this variant allows for advanced studies in metabolic tracking and mechanistic research.

Conversion Pathways

Research indicates that oleic acid can be metabolized into various bioactive compounds through different enzymatic pathways. A notable study demonstrated that Lactobacillus plantarum 13-3 could convert linoleic acid to several fatty acid metabolites, including oleic acid itself when supplemented with linoleic acid concentrations ranging from 4% to 10% . The main reactions involved include isomerization and dehydrogenation.

Health Effects

Oleic acid has been extensively studied for its health benefits:

  • Cardiovascular Health :
    • Oleic acid is known to lower LDL cholesterol levels while maintaining HDL cholesterol levels. This lipid profile is associated with a reduced risk of cardiovascular diseases.
    • A meta-analysis indicated that diets rich in monounsaturated fats like oleic acid are linked to lower incidences of heart disease .
  • Anti-inflammatory Properties :
    • Oleic acid exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce markers of inflammation such as C-reactive protein (CRP) .
  • Antioxidant Activity :
    • The compound has antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting against chronic diseases and aging .

Applications in Functional Foods

Due to its beneficial properties, oleic acid is increasingly incorporated into functional foods:

  • Nutraceuticals : Oleic acid-enriched products are marketed for their heart health benefits.
  • Food Industry : It is used as a healthier alternative to saturated fats in cooking oils and spreads.

Study on Metabolic Conversion

A study highlighted the conversion of linoleic acid into oleic acid by Lactobacillus plantarum 13-3 under varying concentrations of linoleic acid. The research identified multiple metabolites produced during this conversion process and confirmed the enzymatic activity involved through in silico analysis .

Concentration (%)Metabolite Produced
4Oleic Acid
10(Z)-18-Octadec-9-enolide

This table illustrates the relationship between substrate concentration and metabolite production.

Clinical Trials

Clinical trials have demonstrated the efficacy of oleic acid in improving lipid profiles among participants with dyslipidemia. In one trial, participants consuming a diet high in oleic acid showed significant reductions in total cholesterol and triglycerides after 12 weeks .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for distinguishing (Z)- and (E)-isomers of octadec-9-enoic acid in complex biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-23 or equivalent) is critical. The (Z)-isomer (oleic acid) elutes at ~13.95 min, while the (E)-isomer (elaidic acid) elutes at ~13.97 min under optimized conditions . For enhanced resolution, high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate fragmentation patterns, particularly for co-eluting isomers in lipid-rich matrices .

Q. How can researchers validate the purity of synthesized (Z)-octadec-9-enoic acid derivatives?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC). For esters like hexadecyl oleate, monitor characteristic proton shifts (e.g., δ 5.3 ppm for the Z-alkene) in 1H NMR and compare Rf values on silica TLC plates against commercial standards . Mass spectrometry (MS) with isotopic pattern analysis is essential for verifying 13C-labeled derivatives .

Q. What are the optimal conditions for extracting (Z)-octadec-9-enoic acid from natural sources for in vitro studies?

  • Methodological Answer : Use Gunstone’s partitioning method with hexane:isopropanol (3:2 v/v) for lipid extraction, followed by urea complexation to isolate monounsaturated fatty acids. Confirm purity via Fourier-transform infrared spectroscopy (FTIR) peaks at 3005 cm⁻¹ (C-H stretch of cis double bond) and 1710 cm⁻¹ (carboxylic acid) .

Advanced Research Questions

Q. How does 13C isotopic labeling at positions 1,2,3,7,8,9,10 in octadec-9-enoic acid enhance metabolic flux analysis in microbial systems?

  • Methodological Answer : The 13C-labeled carbons enable precise tracking using LC-MS/MS or 13C-NMR. For example, in Lactobacillus plantarum, labeled carbons can be traced into β-oxidation intermediates (e.g., acetyl-CoA) or esterified metabolites like (Z)-ethyl heptadec-9-enoate. Isotopic enrichment ratios (>98% 13C) are critical for minimizing natural abundance noise .

Q. What experimental strategies resolve contradictions in isomer-specific bioactivity data for (Z)- vs. (E)-octadec-9-enoic acid?

  • Methodological Answer : Contradictions often arise from impurity or matrix effects. Use orthogonal validation:

  • In vitro : Compare anti-inflammatory effects in RAW 264.7 macrophages using pure isomers (≥99% by GC-MS).
  • In vivo : Employ knockout models (e.g., PPAR-γ−/− mice) to isolate isomer-specific signaling pathways.
    Cross-validate with stable isotope tracers to confirm metabolite identities .

Q. How can researchers optimize the synthesis of nitrogen-containing derivatives from (Z)-octadec-9-enoic acid for petroleum-collecting applications?

  • Methodological Answer : React equimolar (Z)-octadec-9-enoic acid with 1,2-diaminoethane at 50–60°C for 15–20 hours. Monitor reaction progress via FTIR loss of the carboxylic acid peak (1710 cm⁻¹) and emergence of amide I/II bands (1650/1550 cm⁻¹). Purify via flash chromatography (silica gel, ethyl acetate:hexane gradient) and characterize surface activity using pendant drop tensiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.